(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone is a complex organic compound that features a triazole ring substituted with dimethylamino groups and a chlorophenyl group attached to a methanone moiety
Mechanism of Action
Triazoles
are a class of compounds that have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . They are often used as building blocks in medicinal chemistry due to their versatility and wide range of potential activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of dimethylamino groups via nucleophilic substitution. The final step often involves the attachment of the chlorophenyl group to the methanone moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials. Its reactivity and stability make it a valuable intermediate in manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(phenyl)methanone: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone: Similar structure with the chlorine atom in a different position, potentially altering its properties.
Uniqueness
The presence of both dimethylamino groups and a chlorophenyl group in (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone makes it unique compared to other triazole derivatives
Properties
IUPAC Name |
[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(2-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O/c1-17(2)12-15-13(18(3)4)19(16-12)11(20)9-7-5-6-8-10(9)14/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUKUFKYHBRUTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.